SQ 29548

Vue d'ensemble

Description

SQ 29548 est un antagoniste hautement sélectif du récepteur thromboxane-prostanoid. Il est connu pour sa capacité à se lier au récepteur thromboxane-prostanoid recombinant humain avec une forte affinité, ce qui en fait un outil précieux dans l'étude des processus médiés par le récepteur de la thromboxane A2 . La thromboxane A2 est un produit majeur du métabolisme de l'acide arachidonique et joue un rôle clé dans l'agrégation plaquettaire et la contraction des muscles lisses .

Applications De Recherche Scientifique

SQ 29548 has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

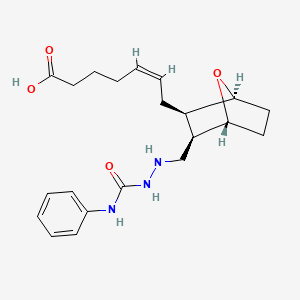

SQ 29548, also known as (Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid, is a highly selective antagonist for the thromboxane-prostanoid (TP) receptor . The TP receptor is a G protein-coupled receptor (GPCR) that promotes thrombosis in response to the binding of the prostanoid, thromboxane A2 .

Mode of Action

This compound acts as an inverse agonist for the TP receptor . It binds to the human recombinant TP receptor with high affinity . This compound reduces the basal activity of both wild-type TP and constitutively active mutants (CAMs) of TP .

Biochemical Pathways

The TP receptor is part of the cyclooxygenase pathway , which plays a crucial role in the regulation of platelet function and vascular tone . By acting as an inverse agonist on the TP receptor, this compound can inhibit the aggregation of human platelets induced by various agonists .

Pharmacokinetics

For instance, it is soluble in DMSO and ethanol, but less so in PBS pH 7.2 . These properties can influence the bioavailability of this compound.

Result of Action

This compound has been shown to reduce the hyperactivity of platelets . It inhibits the aggregation of washed human platelets induced by various agonists . Moreover, it antagonizes induced contraction of rat and guinea pig tracheal, arterial, and venous smooth muscles .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the system can affect its efficacy. In one study, this compound was found to reduce the basal activity of TP more effectively than other known antagonists of TP . Furthermore, the physiological environment, such as pH and temperature, can also impact the stability and efficacy of this compound.

Analyse Biochimique

Biochemical Properties

SQ 29548 interacts with the TP receptor, a G protein-coupled receptor (GPCR) that promotes thrombosis in response to the binding of the prostanoid, thromboxane A2 . This compound binds to the human recombinant TP receptor with a Ki of 4.1 nM . It inhibits the aggregation of washed human platelets induced by U-46619 with an IC50 of 0.06 µM .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce the basal activity of both wild-type TP and constitutively active mutants (CAMs) of TP in HEK293T cells . Furthermore, this compound has been found to attenuate neuroblastoma cell impairments induced by oxidative stress .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the TP receptor. It acts as an inverse agonist, reducing the basal activity of the TP receptor . This interaction leads to a decrease in platelet aggregation and contraction in smooth muscles .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been shown to rescue the viability of SH-SY5Y cells exposed to oxidative stress, ameliorating the intracellular reactive oxygen species (ROS) level and the expression levels of superoxide dismutase-2 (SOD2) and catalase .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, in anesthetized dogs, this compound (0.2 mg/kg/h) completely inhibited the vasoconstrictor response of the left circumflex coronary artery (LCX) caused by U-46619 .

Metabolic Pathways

This compound is involved in the thromboxane A2 pathway, which is a part of the arachidonic acid metabolism . It acts as an antagonist of the TP receptor, thereby inhibiting the actions of thromboxane A2 .

Transport and Distribution

Given its role as a TP receptor antagonist, it is likely that it is distributed wherever TP receptors are present, including platelets, smooth muscle cells, and nerve cells in the brain .

Subcellular Localization

The subcellular localization of this compound is also not well-studied. As a TP receptor antagonist, it is likely to be found wherever TP receptors are localized. TP receptors, being GPCRs, are typically found in the cell membrane .

Méthodes De Préparation

Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies synthétiques similaires avec des optimisations pour l'augmentation d'échelle et l'amélioration du rendement .

Analyse Des Réactions Chimiques

SQ 29548 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, altérant potentiellement son activité.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, ce qui peut améliorer ou réduire son activité.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers solvants organiques . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur thromboxane-prostanoid, inhibant ainsi la liaison de la thromboxane A2 . Cette inhibition empêche la thromboxane A2 d'exercer ses effets sur l'agrégation plaquettaire et la contraction des muscles lisses . Les cibles moléculaires impliquées comprennent le récepteur thromboxane-prostanoid et diverses voies de signalisation activées par la thromboxane A2 .

Comparaison Avec Des Composés Similaires

SQ 29548 est souvent comparé à d'autres antagonistes du récepteur thromboxane-prostanoid, tels que le Ramatroban, le Diclofénac et le L-670596 . Bien que tous ces composés inhibent l'activité du récepteur de la thromboxane A2, this compound est unique en raison de sa grande sélectivité et affinité pour le récepteur . Cela en fait un outil précieux pour étudier les processus médiés par la thromboxane A2 et développer de nouveaux agents thérapeutiques .

Composés similaires

Propriétés

IUPAC Name |

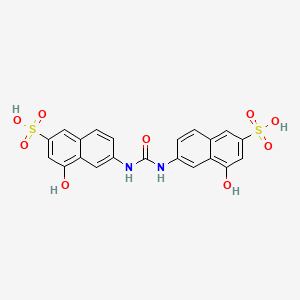

(Z)-7-[(1S,2R,3R,4R)-3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O4/c25-20(26)11-7-2-1-6-10-16-17(19-13-12-18(16)28-19)14-22-24-21(27)23-15-8-4-3-5-9-15/h1,3-6,8-9,16-19,22H,2,7,10-14H2,(H,25,26)(H2,23,24,27)/b6-1-/t16-,17+,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNDVCNWVBWHLY-YVUOLYODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)CC=CCCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)CNNC(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873403 | |

| Record name | SQ 29548 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98672-91-4 | |

| Record name | (5Z)-7-[(1S,2R,3R,4R)-3-[[2-[(Phenylamino)carbonyl]hydrazinyl]methyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98672-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SQ 29548 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098672914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SQ 29548 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does SQ29548 interact with its target, the TXA2/PGH2 receptor?

A1: SQ29548 acts as a competitive antagonist at the TXA2/PGH2 receptor. [, ] This means it binds to the receptor at the same site as TXA2 and PGH2, preventing these agonists from binding and activating the receptor. [, ]

Q2: What are the downstream effects of SQ29548 binding to the TXA2/PGH2 receptor?

A2: By blocking TXA2/PGH2 receptor activation, SQ29548 inhibits the downstream signaling pathways initiated by these agonists. These pathways typically involve G-protein activation, leading to various cellular responses like vasoconstriction, platelet aggregation, and smooth muscle cell proliferation. [, , ]

Q3: Does SQ29548 demonstrate selectivity for the TXA2/PGH2 receptor over other prostaglandin receptors?

A3: Yes, research has shown that SQ29548 exhibits high selectivity for the TXA2/PGH2 receptor. It displays significantly weaker affinity for other prostaglandin receptors, such as DP2, EP2, and EP4. [, , ]

Q4: Can SQ29548 influence the production of TXA2?

A4: While primarily a receptor antagonist, some studies suggest that SQ29548 might also indirectly modulate the production of TXA2 by affecting the expression and activity of COX-2, the enzyme responsible for TXA2 synthesis. [, ]

Q5: What is the molecular formula and weight of SQ29548?

A5: The molecular formula of SQ29548 is C20H25N3O4S, and its molecular weight is 403.5 g/mol. [, ]

Q6: Is there any available spectroscopic data for SQ29548?

A6: While detailed spectroscopic data might not be readily available in the provided research, standard characterization techniques like NMR and mass spectrometry have likely been employed to confirm its structure and purity during development. []

Q7: How is SQ29548 administered, and what is its typical route of elimination?

A8: Studies have employed various routes of administration for SQ29548, including intravenous, subcutaneous, and topical application, depending on the specific experimental model. [, , ] Its route of elimination is not explicitly detailed in the provided research.

Q8: Are there any known drug-drug interactions associated with SQ29548?

A8: The provided research does not delve into specific drug-drug interactions involving SQ29548.

Q9: What in vitro models have been used to study the effects of SQ29548?

A10: Researchers have utilized a variety of in vitro models, including isolated blood vessels, cultured vascular smooth muscle cells, platelets, and cell lines like BV2 microglia and SH-SY5Y neuroblastoma cells, to investigate the effects of SQ29548. [, , , , ]

Q10: In animal models, what physiological effects has SQ29548 demonstrated?

A11: In vivo studies have shown that SQ29548 can attenuate or prevent various physiological effects mediated by TXA2/PGH2 receptors. These effects include vasoconstriction, [, , ] platelet aggregation, [, , ] and inflammatory responses. [, ]

Q11: Has SQ29548 been evaluated in clinical trials?

A11: Based on the provided research, there is no mention of SQ29548 being evaluated in clinical trials.

Q12: What is the known safety profile of SQ29548?

A12: Specific toxicity data and long-term safety profiles for SQ29548 are not discussed in the provided research.

Q13: Have there been any studies investigating the impact of structural modifications on the activity of SQ29548?

A14: While the provided research primarily focuses on SQ29548, some papers explore the activity of closely related compounds and highlight the importance of specific structural features for binding affinity and selectivity. [, ]

Q14: What are the potential therapeutic applications of SQ29548 based on the research findings?

A15: The research suggests that SQ29548, by targeting the TXA2/PGH2 receptor, holds potential therapeutic applications in conditions where excessive TXA2 activity plays a role. This might include cardiovascular diseases like hypertension, [, ] thrombosis, [] and potentially inflammatory disorders. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3S,10S,13R,14R,17S)-3-hydroxy-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,17-octahydro-1H-cyclopenta[a]phenanthren-14-yl]acetic acid](/img/structure/B1681005.png)

![4-[4-(1,3-Benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B1681015.png)

![1-[2,6-Bis(propan-2-yl)phenyl]-3-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]urea](/img/structure/B1681024.png)

![1,3,6,8-Tetraazatricyclo[6.2.1.13,6]dodecane](/img/structure/B1681028.png)